molecular formula C9H14Sn B048045 Trimethyl(phenyl)tin CAS No. 934-56-5

Trimethyl(phenyl)tin

Cat. No.: B048045
CAS No.: 934-56-5
M. Wt: 240.92 g/mol
InChI Key: COHOGNZHAUOXPA-UHFFFAOYSA-N
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Description

C9H14Sn . It is a colorless or pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. This compound is known for its use in organic synthesis as an alkylating agent and catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing trimethyl(phenyl)tin involves the reaction of benzyl lithium with trimethyltin chloride. The reaction is typically carried out in the presence of a drying agent to yield trimethylbenzylstannane, which can then be processed further to obtain this compound . Another method involves the reaction of iodobenzene with hexamethyldistannane in the presence of bis(triphenylphosphine)palladium dibromide in toluene at 115°C for 15 hours .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenyl)tin undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often used.

Major Products:

    Oxidation: Tin oxides and phenyl derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Trimethyl(phenyl)tin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(phenyl)tin exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can disrupt cellular processes by binding to proteins and altering their function. The pathways involved include oxidative stress and disruption of cellular signaling .

Comparison with Similar Compounds

    Trimethyltin chloride: Similar in structure but with a chloride group instead of a phenyl group.

    Phenyltrimethylsilane: Similar in structure but with silicon instead of tin.

    Tributyltin chloride: Another organotin compound with different alkyl groups.

Uniqueness: Trimethyl(phenyl)tin is unique due to its specific combination of phenyl and methyl groups attached to tin, which gives it distinct chemical properties and reactivity compared to other organotin compounds .

Properties

IUPAC Name

trimethyl(phenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHOGNZHAUOXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239415
Record name Stannane, trimethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-56-5
Record name Stannane, trimethylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, trimethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, trimethylphenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes trimethyl(phenyl)tin useful in the synthesis of radiopharmaceuticals?

A: this compound serves as a versatile precursor in the production of 18F-labeled aromatic compounds for Positron Emission Tomography (PET). [] Traditionally, electrophilic radiofluorination relies on trialkylaryl tin compounds. The recent development of copper-mediated 18F-fluorodestannylation allows researchers to leverage readily available stannyl precursors with "nucleophilic [18F]Fluoride" for radiopharmaceutical synthesis. [, ] This approach offers significant advantages in terms of accessibility and efficiency for PET tracer development.

Q2: Can you provide an example of how this compound has been utilized in the synthesis of a specific PET tracer?

A: Researchers successfully synthesized 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine (6-[18F]FDOPA), a crucial PET tracer, using this compound as a starting material. [, ] This method, utilizing copper-mediated radiofluorodestannylation, yielded 6-[18F]FDOPA with a remarkable radiochemical yield of 57% through an automated process. [] This highlights the compound's potential for producing clinically relevant PET tracers.

Q3: Beyond radiochemistry, are there other applications where this compound plays a significant role?

A: this compound acts as a key component in synthesizing silyl- and germyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. [] This process, resembling a Birch-type reduction mechanism, produces cyclohexa-2,5-dienyltrimethylsilane in a 79% yield. [] This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there any analytical techniques commonly employed to characterize and quantify this compound?

A: While specific analytical methods used for this compound weren't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing organotin compounds. [] This approach enables separation and detection, allowing for the identification and quantification of these compounds in various matrices.

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